Versalide

Catalog No.
S601738
CAS No.
88-29-9
M.F
C18H26O
M. Wt
258.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Versalide

CAS Number

88-29-9

Product Name

Versalide

IUPAC Name

1-(3-ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanone

Molecular Formula

C18H26O

Molecular Weight

258.4 g/mol

InChI

InChI=1S/C18H26O/c1-7-13-10-15-16(11-14(13)12(2)19)18(5,6)9-8-17(15,3)4/h10-11H,7-9H2,1-6H3

InChI Key

KSEZPRJUTHMFGZ-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1C(=O)C)C(CCC2(C)C)(C)C

Synonyms

1-(3-ethyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)ethanone, 6-acetyl-1,1,4,4-tetramethyl-7-ethyl-1,2,3,4-tetralin, acetyl ethyl tetramethyl tetralin, acetyl ethyltetramethyltetralin, acetylethyltetramethyltetralin, AETT, versalide

Canonical SMILES

CCC1=CC2=C(C=C1C(=O)C)C(CCC2(C)C)(C)C

The exact mass of the compound Versalide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Versalide (AETT) is a synthetic polycyclic tetralin derivative that, due to its potent and well-documented neurotoxic profile, has transitioned from a historical fragrance ingredient to a highly specialized analytical standard and toxicological positive control [1]. Unlike mainstream commercial musks, Versalide induces distinct intramyelinic edema and chromogenic axonopathy, making it an irreplaceable benchmark for neurotoxicity assays [2]. For procurement professionals and laboratory managers, its primary value lies in its necessity for calibrating GC-MS/MS environmental monitoring workflows, validating high-throughput aquatic toxicity screens, and serving as a mechanistic model for diketone-induced cellular degeneration[REFS-1, REFS-3].

Research & Analytical Procurement Fit

Product Class Regulatory-restricted polycyclic musk (AETT) analytical reference standard
Procurement Context Forensic identification, environmental fate modeling, SAR studies
Regulatory Status Prohibited for consumer products (IFRA, EU 1223/2009); restricted to research use

Substituting Versalide with closely related polycyclic musk isomers, such as Tonalide (AHTN) or Galaxolide (HHCB), fundamentally compromises both toxicological assay validation and analytical resolution [1]. While Tonalide shares the exact same molecular weight (258.4 g/mol) and core tetrahydronaphthalene scaffold, it lacks the specific structural arrangement that drives Versalide's pronounced neurotoxicity and unique chromogenic diketone metabolism [2]. Consequently, using generic musk substitutes fails to produce the target myelinopathy required for positive-control baselines in neurotoxicity screening, and using generic musk standards in GC-MS/MS leads to unresolved isomeric peaks and false-negative toxicity attributions in environmental samples[REFS-1, REFS-3].

Substitution Risk

GC/MS isomer misidentification

Versalide and permitted Tonalide are structural isomers with near-identical top peaks; discrimination may fail without validated reference standards.

Counterfeit product cross-contamination

Versalide has been detected in products labeled as Galaxolide, making generic substitution a risk for analytical false negatives and regulatory non-compliance.

Acute Aquatic Toxicity for Effect-Directed Analysis (EDA) Calibration

In 72-hour water-only toxicity testing used to confirm toxicants in sediment samples, Versalide demonstrated an LC50 of 6.27 μg/L, compared to 119 μg/L for Tonalide and 275 μg/L for Galaxolide[1]. This nearly 19-fold increase in acute toxicity compared to its closest structural isomer establishes Versalide as the primary driver of midge mortality in specific contaminated sediments [1].

Evidence Dimension72-hour acute aquatic toxicity (LC50)
Target Compound Data6.27 μg/L
Comparator Or BaselineTonalide (119 μg/L) and Galaxolide (275 μg/L)
Quantified Difference~19x higher toxicity than Tonalide; ~43x higher than Galaxolide
Conditions72-hour water-only toxicity testing on Chironomus dilutus midges

Procuring Versalide as a neat standard is mandatory for accurately calibrating dose-response curves and quantifying bioaccessible toxicity in high-throughput environmental sediment screens.

Substantivity in DPG
Data to verify
400 h vs ~250-300 h
Supports forensic benchmark differentiation
In vitro DPG model context; cross-study

Induction of Chromogenic Axonopathy for Neurotoxicology Modeling

Versalide (AETT) undergoes specific metabolic conversion into a protein-reactive diketone that forms a bluish chromogenic pigment and induces severe nerve fiber damage [1]. In contrast, baseline structural analogs like tetralin and α-tetralol completely lack this chromogenicity and fail to induce proximal axonopathy [1]. This highly specific metabolic pathway makes Versalide an irreplaceable positive control for studying neurofilament swelling [1].

Evidence DimensionInduction of chromogenic pigmentation and proximal axonopathy
Target Compound DataProduces protein-reactive diketone, induces nerve damage
Comparator Or BaselineTetralin and α-tetralol (Lack chromogenicity and neurotoxicity)
Quantified DifferenceBinary presence vs. absence of chromogenic neurotoxic metabolites
ConditionsSystemic in vivo administration in rodent neurotoxicity models

Toxicologists must select Versalide over simpler tetralin derivatives to successfully induce and study the specific mechanisms of diketone-mediated myelinopathy and neuroinflammation.

Water Solubility
Data to verify
12 µg/L vs 1250-1750 µg/L
Differentiates hydrophobicity for environmental monitoring
Over 100-fold lower; temperature not specified

Mass Spectral Resolvability from Isomeric Interferences

During the chemical analysis of complex environmental matrices, Versalide, Tonalide, and Galaxolide all present as candidate toxicants with identical molecular weights (258.4 g/mol) [1]. However, when matched against standard libraries, Versalide requires its own specific neat standard to achieve >80% mass spectra match degrees and resolve its distinct retention time from Galaxolide [1]. Without the exact Versalide standard, GC-MS/MS workflows cannot accurately differentiate the sum concentrations (ranging from 500 to 4269 ng/g dry wt) of these co-eluting musks [1].

Evidence DimensionMass spectra match degree and retention time resolution
Target Compound DataVersalide neat standard (>80% match degree, distinct retention)
Comparator Or BaselineGalaxolide standard (Isomer, identical MW, co-eluting risk)
Quantified DifferenceEnables differentiation of specific musk contributions within 500-4269 ng/g total sediment concentrations
ConditionsGC-MS/MS analysis of XAD-extracted bulk sediment samples

Analytical laboratories must procure the exact Versalide reference standard to prevent false-positive isomer misidentification and ensure regulatory compliance in water quality assessments.

Log P (Lipophilicity)
Data to verify
5.037 – 5.50
Indicates higher bioaccumulation potential
Estimated value; experimental comparison pending

Dose-Dependent Validation for Subchronic Neurotoxicity Screening

In 13-week and 26-week subchronic percutaneous toxicity studies, Versalide (AETT) consistently produced classical signs of neurotoxicity and neuropathological changes at dose levels ranging from 9 to 36 mg/kg [1]. When evaluating the safety of new, structurally similar chemical substances, generic vehicles or negative controls cannot validate the assay's sensitivity[1]. Versalide's reliable, dose-dependent induction of vacuolar degeneration of the white matter ensures the experimental model is capable of detecting neurotoxic endpoints [1].

Evidence DimensionInduction of neuropathological changes in subchronic studies
Target Compound DataConsistent neurotoxicity at 9-36 mg/kg topical doses
Comparator Or BaselineUntreated and ethanol-treated negative controls (No neurotoxicity)
Quantified DifferenceReliable dose-dependent vacuolar degeneration vs. baseline zero
Conditions13-week and 26-week subchronic percutaneous toxicity studies in rats

Procuring Versalide provides a validated, dose-responsive positive control essential for proving the sensitivity of subchronic neurotoxicity assays when testing novel compounds.

Regulatory & Toxicity
Class-level inference
Banned (IFRA/EU); Rat oral LD50 316 mg/kg
Defines restricted reference standard scope
Acute toxicity endpoint context

Positive Control in Mammalian Neurotoxicity Assays

Directly downstream of its unique ability to reliably induce vacuolar degeneration and chromogenic axonopathy at established dose ranges (9-36 mg/kg), Versalide is utilized as a standard positive control in in vivo rodent models [1]. It is the correct choice for toxicologists needing to validate the sensitivity of new subchronic neurotoxicity screening protocols against a known, potent myelinopathic agent [1].

Analytical Reference Standard for Effect-Directed Analysis (EDA)

Because Versalide exhibits an LC50 of 6.27 μg/L in aquatic models—vastly more toxic than its isomers—it is a critical reference standard in environmental chemistry [2]. Laboratories conducting EDA on urban waterway sediments must procure Versalide to accurately resolve its mass spectra from co-eluting isomers like Galaxolide and attribute specific mortality rates in benthic organism assays[2].

Mechanistic Probe for Diketone-Induced Cellular Degeneration

Leveraging its specific metabolic pathway, Versalide is procured for specialized toxicological studies investigating how aromatic solvents and polycyclic musks convert into protein-reactive metabolites[3]. It serves as an ideal model compound for elucidating the pathways of neurofilament swelling and the formation of chromogenic pigments in nervous system tissue, outperforming simpler tetralin analogs that lack this activity[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Forensic Reference Standard for Banned Substance Detection
Certified identity and structural isomer discrimination capability
Chromatographic separation and confirmatory peak identification against in-class musks
Environmental Fate and Bioaccumulation Modeling
Extreme hydrophobicity and lipophilicity profile
Water solubility and Log P cross-validation; sediment partitioning assays
Structure-Activity Relationship (SAR) Studies on Musk Odorants
Reported odor substantivity and chemical stability
Olfactory evaluation benchmarking against carbon/silicon analogues

XLogP3

5.5

Melting Point

46.5 °C

UNII

BM2DT9GHFQ

Other CAS

88-29-9

Wikipedia

Versalide

General Manufacturing Information

Ethanone, 1-(3-ethyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-: INACTIVE

Interaction of polycyclic musks and UV filters with the estrogen receptor (ER), androgen receptor (AR), and progesterone receptor (PR) in reporter gene bioassays

Richard H M M Schreurs, Edwin Sonneveld, Jenny H J Jansen, Willem Seinen, Bart van der Burg
PMID: 15537743   DOI: 10.1093/toxsci/kfi035

Abstract

Two important ingredients of personal care products, namely polycyclic musk fragrances and UV filters, can be found in the environment and in humans. In previous studies, several compounds of both classes have been tested for their interaction with the estrogen receptor. Two polycyclic musk fragrances, namely AHTN and HHCB, turned out to be anti-estrogenic both in vitro and in vivo in a transgenic zebrafish assay. Several UV filters have been shown to exert estrogenic effects in vitro and in some in vivo studies. Here, we assessed the interaction of five polycyclic musk compounds and seven UV filters with the estrogen receptor (ER), androgen receptor (AR), and progesterone (PR) receptor, using sensitive and specific reporter gene cell lines. Four polycyclic musks (AHTN, HHCB, AETT, and AHMI) were found to be antagonists toward the ERbeta, AR and PR. The UV filters that showed estrogenic effects (benzophenone-3, Bp-3; 3-benzylidene camphor, 3-BC; homosalate, HMS; and 4-methylbenzylidene camphor, 4-MBC) were found to be antagonists toward the AR and PR. The ERalpha agonistic UV filter octyl-dimethyl-p-aminobenzoic acid (OD-PABA) did not show activity toward the AR and PR. Octyl methoxy cinnamate (OMC) showed weak ERalpha agonism, but potent PR antagonism. Butyl methoxydibenzoylmethane (B-MDM) only showed weak ERalpha agonism and weak AR antagonism. Most effects were observed at relatively high concentrations (above 1 muM); however, the anti-progestagenic effects of the polycyclic musks AHMI and AHTN were detected at concentrations as low as 0.01 muM. The activity of anti-progestagenic xenobiotics at low concentrations indicates the need to undertake more research to find out about the potential endocrine disrupting effects of these compounds in vivo.


Regulatory issues concerning AETT and 6-MC

H J Eiermann
PMID: 7398262   DOI: 10.1111/j.1600-0536.1980.tb03918.x

Abstract

Acetylethyltetramethyltetralin, a widely used synthetic fragance material, was found to cause neurotoxic effects in animals. 6-Methylcoumarin, another fragance material, was determined to be a photocontact allergen. Insufficient information on their usage, consumer exposure and likely hazard to human health under conditions of use impair regulatory decisions. FDA's ability to protect consumers against a health hazard is greatly influenced by the availability of such data.


The pathogenesis of primary internodal demyelination produced by acetyl ethyl tetramethyl tetralin: evidence for preserved Schwann cell somal function

A B Sterman, P S Spencer
PMID: 7463097   DOI: 10.1097/00005072-198103000-00004

Abstract

The pathogenesis of primary internodal PNS demyelination produced by acetyl ethyl tetramethyl tetralin (AETT) has been studied using subchronically intoxicated rats with intact sciatic nerves (right side), and with focally traumatized nerves (left side) undergoing myelin breakdown and repair. Sixteen Sprague-Dawley rats were given approximately 50 mg/kg/d of AETT, dissolved in ethanol and placed in food. Six age-matched control animals received daily an equivalent amount of food treated with the same volume of alcohol. After six weeks and prior to the onset of demyelination, AETT treatment had increased the number of visible Schmidt-Lanterman incisures per internode of large-diameter fibers in tibial nerves. By ten weeks, the same group of fibers had begun to develop juxtanodal and internodal myelin bubbles. Subsequently, intramyelinic phagocytes of hematogenous derivation removed entire internodes of edematous myelin. Schwann cell response to injury was studied in control and AETT-intoxicated animals which had undergone left hindlimb surgery 1 to 2 days after beginning toxin treatment: (a) a perineurial window was placed in the peroneal nerve to induce focal demyelination and remyelination, (b) the tibial nerve was transected between ligatures to study Wallerian degeneration of the distal stump, and (c) the sural nerve was focally crushed to induce axonal regeneration and myelination. Qualitatively similar responses to nerve injury were seen 1 to 16 weeks later in AETT-treated and control animals. These results are compatible with the view that AETT damages myelin directly, that Schwann cell somal functions are not seriously affected by AETT, and that Schmidt-Lanterman incisures undergo changes prior to demyelination, which may represent a physiological response of the Schwann cell to toxic attack on its myelin sheath. Taken in concern, these observations challenge the long-held view that primary internodal demyelination is necessarily indicative of metabolic dysfunction of the Schwann cell soma.


Uncoupling of oxidative phosphorylation in vitro by the neurotoxic fragrance compound acetyl ethyl tetramethyl tetralin and its putative metabolite

W Cammer
PMID: 7396985   DOI: 10.1016/0006-2952(80)90604-8

Abstract




Acute toxicity of thioguaiacol and of versalide in rodents

K R Butterworth, P L Mason
PMID: 7327477   DOI: 10.1016/0015-6264(81)90532-0

Abstract




Cytotoxic changes induced in rat-liver cells by short-term exposure to acetylethyltetramethyltetralin

S C Pennisi, L D Trombetta, J H Bidanset
PMID: 6542545   DOI: 10.1016/0278-6915(84)90143-1

Abstract

The livers of Sprague-Dawley female rats examined by electron microscopy after oral administration of one, two or three doses of acetylethyltetramethyltetralin (AETT) demonstrated that this compound is a hepatotoxin which induces classic degenerative changes as well as effects on the nucleolus. This suggests that AETT not only affects cytoplasmic homeostasis but may also have an effect upon protein synthesis.


Toxicity of Versalide

W R Troy
PMID: 6890519   DOI: 10.1016/s0278-6915(82)90001-1

Abstract




Safety evaluation of four bicyclic musk fragrance-chemicals relative to the neurotoxin, acetyl ethyl tetramethyl tetralin (AETT)

Y Gressel, W R Troy, G V Foster
PMID: 7308054   DOI:

Abstract




Methods for in vitro percutaneous absorption studies III: hydrophobic compounds

R L Bronaugh, R F Stewart
PMID: 6491945   DOI: 10.1002/jps.2600730916

Abstract

The absorption of two hydrophobic compounds through rat skin was measured by in vivo and in vitro techniques. The permeation of the fragrance ingredients 3-phenyl-2-propenyl 2-aminobenzoate (I) and 1-(3-ethyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)+ ethanone (II) was measured from a petrolatum and an acetone vehicle. Increases in permeation of 8-fold (I) and 95-fold (II) were observed when the compounds were tested in vivo under conditions similar to in vitro procedures. The apparent inability of the compounds to freely enter the diffusion cell receptor fluid was partially reversed by replacing normal saline with other fluids: rabbit serum, 3% bovine serum albumin, organic solvents, and dilutions of four nonionic surfactants. The effect of the receptor fluids on the integrity of the skin barrier was assessed by measuring the permeability of control compounds (cortisone, urea, and water). A 6% solution of polyethylene glycol 20 oleyl ether was the receptor fluid of choice. Without apparent damage to the skin, 61% (petrolatum vehicle) or 73% (acetone vehicle) of the in vivo absorption of I was obtained. With II, only 32% of the in vivo absorption was achieved (petrolatum vehicle). Even when the surfactant solution is used, significant differences may still remain between in vivo and in vitro results.


Identifying bioaccessible suspect toxicants in sediment using adverse outcome pathway directed analysis

Fei Cheng, Huizhen Li, Huimin Ma, Fengchang Wu, Zhiyou Fu, Jing You
PMID: 31874758   DOI: 10.1016/j.jhazmat.2019.121853

Abstract

Chemical mixtures are a common occurrence in contaminated sediment and determining causal relationship between sediment contamination and adverse outcomes is challenging. The bioavailability and choice of bioassay endpoints played important roles in elucidating causality. As such, bioaccessibility-based XAD extraction and adverse outcome pathway (AOP) guided bioassays were incorporated into an effect-directed analysis to more effectively determine sediment causality. XAD extracts of sediments from urban waterways in Guangzhou, China were examined using cell viability bioassays with four human tumor cells from lung, liver, breast, and bone marrow. Pronounced effects to SH-SY5Y cells were noted, thus neurotoxicity was subsequently focused in the AOP-guided bioassays. Intracellular calcium influx, mitochondrial membrane potential inhibition, reactive oxygen species generation, and cell viability were utilized as evidence for neurotoxicity AOP-guided analysis. Suspect toxicants were identified in active fractions using GC-MS. Toxicity confirmation was performed by evaluating toxicity contributions of the candidates to the pathway. Cypermethrin, bisphenol A, galaxolide, tonalide, and versalide were found as the major stressors across key events of the studied pathway. Moreover, good correlations among key events validated the feasibility of method to predict in vivo response, suggesting that considering bioavailability and AOP improved environmental relevance for toxicant identification in a complex mixture.


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